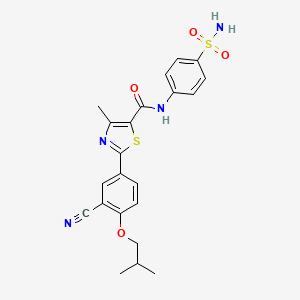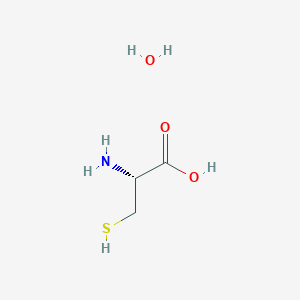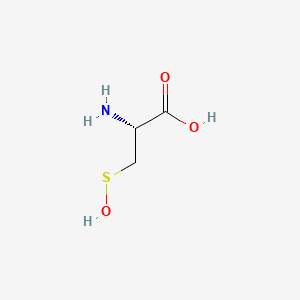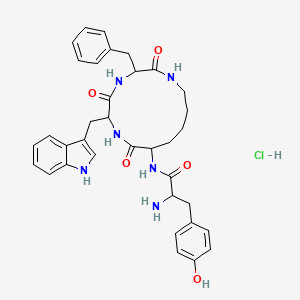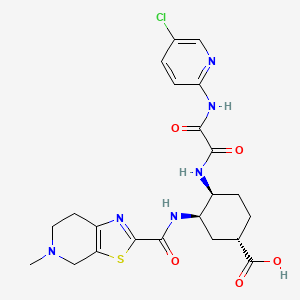
dBET1
Descripción general
Descripción
dBET1 es una molécula pequeña que pertenece a la clase de compuestos conocidos como quimeras de direccionamiento de proteólisis (PROTAC). Estos compuestos están diseñados para inducir la degradación de proteínas específicas dentro de las células. This compound se dirige específicamente y degrada las proteínas bromodominio y extraterminal (BET), que desempeñan un papel crucial en la regulación de la transcripción genética .
Aplicaciones Científicas De Investigación
dBET1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar la degradación de las proteínas BET y la vía ubiquitina-proteasoma.
Biología: Se emplea para investigar el papel de las proteínas BET en la transcripción genética y los procesos celulares.
Medicina: Se explora como un posible agente terapéutico para enfermedades como el cáncer, donde las proteínas BET están implicadas en la progresión de la enfermedad.
Mecanismo De Acción
dBET1 ejerce sus efectos formando un complejo ternario con la proteína BET BRD4 y la ligasa de ubiquitina E3 cereblón. Este complejo facilita la ubiquitinación de BRD4, marcándolo para su degradación por el proteasoma. La degradación de BRD4 conduce a la regulación a la baja de los genes regulados por las proteínas BET, afectando en última instancia a procesos celulares como la proliferación y la apoptosis .
Análisis Bioquímico
Biochemical Properties
dBET1 functions by inducing the degradation of BET proteins through the ubiquitin-proteasome system. It interacts with BET proteins, particularly BRD4, and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation. This interaction is facilitated by the binding of this compound to both the BET protein and the E3 ligase complex . The degradation of BET proteins by this compound results in the downregulation of pro-inflammatory gene transcription, as BET proteins are essential for the transcription of these genes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly in the context of inflammation and ischemic injury. In microglial cells, this compound reduces the pro-inflammatory response induced by lipopolysaccharides by degrading BET proteins, leading to decreased expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . In models of ischemic brain injury, this compound treatment has been associated with reduced neuroinflammation, oxidative stress, and preservation of blood-brain barrier integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC, which facilitates the targeted degradation of BET proteins. This compound binds to BET proteins and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and degradation by the proteasome . This degradation process results in the downregulation of BET protein-mediated gene transcription, particularly genes involved in inflammation and oxidative stress . By reducing the levels of BET proteins, this compound effectively dampens the pro-inflammatory and oxidative responses in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in degrading BET proteins for extended periods, leading to sustained downregulation of pro-inflammatory gene expression . Long-term studies have shown that this compound treatment results in prolonged reduction of neuroinflammation and oxidative stress in models of ischemic brain injury . The stability and degradation of this compound itself over time have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential off-target degradation of other proteins and disruption of normal cellular functions . It is important to determine the optimal dosage of this compound to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in the ubiquitination process, leading to the degradation of BET proteins . The degradation of BET proteins by this compound affects metabolic flux and metabolite levels, particularly those related to inflammation and oxidative stress . Specific details on the metabolic pathways and enzymes involved in this compound metabolism are limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is likely that this compound is taken up by cells via endocytosis and distributed to various cellular compartments where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with BET proteins and the E3 ubiquitin ligase complex .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with BET proteins and the E3 ubiquitin ligase complex. This compound is likely localized to the nucleus, where BET proteins are predominantly found . The activity and function of this compound are influenced by its ability to target BET proteins for degradation within the nucleus, leading to the downregulation of pro-inflammatory gene transcription .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: dBET1 se sintetiza mediante la unión de un ligando para la proteína BET BRD4 con un ligando para la ligasa de ubiquitina E3 cereblón. La síntesis implica los siguientes pasos:
Síntesis del ligando BET: El ligando BET se deriva del inhibidor de BRD4 JQ1.
Síntesis del ligando cereblón: El ligando cereblón se deriva de la talidomida o sus análogos.
Unión del enlace: Los dos ligandos se conectan mediante un enlace para formar la molécula PROTAC final.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica técnicas de síntesis orgánica a gran escala, procesos de purificación y medidas de control de calidad para garantizar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: dBET1 principalmente experimenta reacciones de degradación dentro de las células. No participa en reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. En cambio, facilita la degradación de las proteínas BET a través de la vía ubiquitina-proteasoma .
Reactivos y condiciones comunes:
Reactivos: this compound, proteínas BET (BRD2, BRD3, BRD4), cereblón, ubiquitina, proteasoma.
Productos principales: El producto principal de la reacción es la proteína BET degradada, que se descompone en péptidos y aminoácidos más pequeños por el proteasoma .
Comparación Con Compuestos Similares
Compuestos similares:
ARV-771: Otro PROTAC que se dirige a las proteínas BET para su degradación.
ARV-825: Un PROTAC diseñado para degradar las proteínas BET utilizando un mecanismo similar a dBET1.
Unicidad de this compound: this compound es único en su diseño específico y eficacia en la degradación de las proteínas BET. Se ha demostrado que es altamente efectivo tanto en estudios in vitro como in vivo, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGXJXRNBALBV-PMCHYTPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN8O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does dBET1 interact with its target protein and what are the downstream effects?
A1: this compound is a proteolysis targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal domain (BET) proteins, primarily BRD2, BRD3, and BRD4. [, , ] It achieves this by acting as a bridge between BET proteins and the E3 ubiquitin ligase cereblon (CRBN). [, , ] this compound consists of three parts: a BET bromodomain binding moiety (derived from JQ1), a linker, and a phthalimide moiety that binds to CRBN. [, ] This binding event leads to the ubiquitination of BET proteins by the CRBN E3 ligase complex, marking them for degradation by the proteasome. [, , ] The downstream effect of BET protein degradation is a reduction in the expression of oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis. [, , , ]
Q2: Does this compound affect the expression of other proteins besides c-MYC?
A2: While c-MYC is a prominent downstream target of this compound, research indicates that this compound treatment affects the expression of other proteins as well. For example, in microglia, this compound reduces the expression levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin (IL)-1β, tumor necrosis factor-α (TNFα), IL-6, chemokine ligand 2 (CCL-2), and matrix metalloproteinase 9 (MMP-9). []
Q3: Is there any information available regarding the molecular formula, weight, and spectroscopic data of this compound?
A4: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, spectroscopic data and detailed structural characterization of this compound can be found in a study employing advanced tandem mass spectrometry (MS) techniques. [] This research highlights the use of different ionization techniques and adducts, such as lithium and silver, to obtain comprehensive structural information about this compound.
Q4: Are there any challenges related to the stability and formulation of this compound?
A5: Like many PROTACs, this compound, with its relatively high molecular weight and potential for polarity, might encounter challenges related to aqueous solubility, stability, and cell permeability. [] Addressing these aspects is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.
Q5: What evidence supports the in vitro and in vivo efficacy of this compound?
A7: this compound has demonstrated promising anticancer activity in various preclinical models. In vitro studies using various cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic myeloid leukemia (CML), multiple myeloma, and solid tumors, have shown that this compound effectively induces BET protein degradation, inhibits cell proliferation, and triggers apoptosis. [, , , ] Moreover, this compound exhibits in vivo efficacy in xenograft mouse models of leukemia, delaying disease progression. []
Q6: Has this compound been tested in preclinical models of stroke?
A8: Yes, this compound has shown promise in preclinical stroke models. It was found to ameliorate brain damage and neurological deficits in a mouse model of transient cerebral ischemia. [, ] This neuroprotective effect was attributed to its ability to suppress neuroinflammation, reduce oxidative stress, and preserve blood-brain barrier integrity. [, ] Furthermore, this compound demonstrated neuroprotective effects in aged mice subjected to ischemic stroke, suggesting its potential therapeutic value in the elderly population. []
Q7: Are there any known resistance mechanisms to this compound or other BET degraders?
A9: Research suggests that the efficacy of BET inhibitors, including this compound, can be influenced by resistance mechanisms. For example, genetic screens have identified Speckle Type POZ (SPOP) gene deficiency as a potential mediator of BET inhibitor resistance in MLLr leukemia. [] In SPOP-deficient cells, the protein TRIM24 accumulates and contributes to resistance. [] These findings highlight the complexity of cancer cell signaling and the potential for developing combinatorial therapeutic approaches to overcome resistance mechanisms.
Q8: Are there any alternative strategies or compounds being explored for targeting BET proteins?
A10: The success of this compound and other BET degraders has spurred further research into developing novel PROTACs with improved properties. This includes exploring alternative E3 ligases beyond CRBN, optimizing linker design, and identifying new BET protein ligands with enhanced affinity and selectivity. [, , , , ] The development of light-inducible opto-PROTACs, exemplified by the modification of this compound with a photolabile caging group, offers exciting possibilities for achieving spatiotemporal control over protein degradation. [] This approach could potentially minimize off-target effects and enhance the therapeutic window of PROTACs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)
